4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde

Organic Synthesis Methodology Process Chemistry

Researchers building heterocyclic libraries often face inconsistent reactivity from generic 4-thio-3-nitrobenzaldehyde analogs. 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde (CAS 175278-53-2) addresses this with a distinct furan-containing push-pull electronic system enabling orthogonal reactivity across aldehyde, nitro, and thioether groups. • Quantitative one-step synthesis ensures cost-effective, reproducible supply. • Furan ring provides unique π-stacking potential absent in simpler analogs. • Crystalline solid, mp 153-154°C, ≥95% purity; ideal for library synthesis & NLO materials.

Molecular Formula C12H9NO4S
Molecular Weight 263.27 g/mol
CAS No. 175278-53-2
Cat. No. B062310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
CAS175278-53-2
Molecular FormulaC12H9NO4S
Molecular Weight263.27 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-]
InChIInChI=1S/C12H9NO4S/c14-7-9-3-4-12(11(6-9)13(15)16)18-8-10-2-1-5-17-10/h1-7H,8H2
InChIKeyXJZUTZDAIMVSAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde (CAS 175278-53-2): A Heterocyclic Aldehyde Building Block


4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde (CAS 175278-53-2) is a specialized aromatic aldehyde characterized by a 3-nitrobenzaldehyde core linked via a thioether bridge to a furan-2-ylmethyl moiety [1]. With a molecular formula of C12H9NO4S and a molecular weight of 263.27 g/mol, it is supplied as a crystalline solid with a melting point of 153-154 °C . The compound serves as a versatile synthetic intermediate, with its three distinct functional groups—an aldehyde, a nitro group, and a furfuryl thioether—offering orthogonal reactivity for the construction of complex molecular architectures in medicinal chemistry and materials science research [1].

Why 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde Cannot Be Directly Substituted by Generic Analogs


While structurally related to other 4-substituted thio-3-nitrobenzaldehydes, the specific furan-2-ylmethyl group in this compound introduces distinct steric and electronic properties that govern its behavior in synthetic applications. Compared to simple alkylthio or arylthio analogs, the furan ring provides a unique heteroaromatic character and potential for additional non-covalent interactions (e.g., π-stacking, hydrogen bonding), which can critically influence reaction outcomes and downstream molecular properties [1]. The proprietary one-step synthesis using adapted Vilsmeier conditions achieves quantitative yields not reported for similar building blocks, underscoring that reaction optimization is compound-specific [1]. Substituting a generic 4-(methylthio)- or 4-(phenylthio)-3-nitrobenzaldehyde without experimental validation would therefore risk significant deviations in reactivity and product profile.

Quantitative Differentiation of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde


Synthetic Efficiency: Quantitative One-Step Vilsmeier Protocol

A key differentiator is the compound's accessibility via a modern, highly efficient synthetic route. A one-step protocol using adapted Vilsmeier conditions achieves the target compound in quantitative yield, which is a significant improvement over multi-step or lower-yielding methods typical for related heterocyclic thioethers. While direct comparative yield data for analog synthesis under identical conditions is absent, the reported quantitative outcome provides a strong baseline for synthetic planning and procurement, as it implies a robust and reliable preparation method [1].

Organic Synthesis Methodology Process Chemistry

Physicochemical Properties: Melting Point and Purity

The compound's high purity and consistent melting point are critical for reproducible research. Commercial sources report a melting point of 153-154 °C and a purity specification of ≥95% . This data is comparable to other 4-substituted thio-3-nitrobenzaldehydes, such as 4-(methylthio)-3-nitrobenzaldehyde (mp 141-142 °C) and 4-(benzylthio)-3-nitrobenzaldehyde (mp 170-172 °C), which exhibit different thermal behaviors due to their distinct substituents . The intermediate melting point of the furfuryl derivative reflects its unique intermolecular forces and can be a useful quality control parameter.

Analytical Chemistry Quality Control Physical Chemistry

Structural Orthogonality: A Dense Functional Group Array for Diversification

The compound's value proposition is rooted in its molecular architecture, which presents three chemically orthogonal functional groups on a small aromatic scaffold. This density of reactive centers—an aldehyde for Schiff base or reductive amination chemistry, a nitro group for reduction to an amine or further functionalization, and a furfuryl thioether for oxidation or as a heteroaromatic handle—provides a level of diversification potential that is not uniformly available across all analogs [1]. For instance, replacing the furfuryl group with a simple methyl or phenyl group removes the heteroaromatic character and the associated reactivity, thereby limiting the types of molecular complexity that can be generated in a single step.

Medicinal Chemistry Chemical Biology Materials Science

High-Impact Application Scenarios for 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde


Lead Optimization in Medicinal Chemistry

The compound is ideal for generating focused libraries of heterocyclic analogs in drug discovery programs. Its aldehyde group enables rapid conjugation with amine-containing cores, while the furan ring and nitro group can be further modified to explore structure-activity relationships (SAR) around a central pharmacophore. The quantitative one-step synthesis [1] ensures a steady and cost-effective supply for iterative medicinal chemistry cycles.

Synthesis of Advanced Materials and Ligands

The presence of a furan ring, which is electron-rich, adjacent to an electron-deficient nitrobenzaldehyde creates a push-pull electronic system. This makes the compound a candidate precursor for synthesizing organic semiconductors, non-linear optical (NLO) materials, or novel ligands for metal-organic frameworks (MOFs) and catalysis. Its distinct electronic profile, inferred from its heteroaromatic nature [1], differentiates it from simpler aryl thioethers.

Methodological Development for Complex Heterocycle Synthesis

The compound's three functional groups offer a challenging and versatile testbed for developing new synthetic methodologies. Researchers can explore sequential, chemoselective transformations (e.g., aldehyde protection, nitro reduction, furan oxidation) to build complex, polycyclic structures in a controlled manner. The high synthetic yield [1] makes it a practical and economical substrate for such exploratory chemistry.

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